molecular formula C13H9F4NO B1318596 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-44-6

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1318596
CAS RN: 937596-44-6
M. Wt: 271.21 g/mol
InChI Key: QNFIYRGKMNHEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H9F4NO and a molecular weight of 271.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline” is represented by the formula C13H9F4NO . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline” is 271.21 . No further physical or chemical properties were found in the search results.

Scientific Research Applications

1. Use as a Directing Group in Organic Synthesis

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This process is efficient for synthesizing quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in organic synthesis (Wu et al., 2021).

2. Inhibitor Study in c-Met Kinase

Research on derivatives of this compound, like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, has been conducted to understand their role as c-Met kinase inhibitors. Such studies are crucial in cancer research, where kinase inhibitors are potential therapeutic agents (Caballero et al., 2011).

3. Antiproliferative Activity in Cu(II) and Pd(II) Complexes

The compound's derivatives were used to synthesize Cu(II) and Pd(II) complexes, which were then studied for their antiproliferative activities. Such studies are vital for developing new chemotherapeutic agents (Kasumov et al., 2016).

4. Synthesis of Novel Herbicides

Synthesis of new compounds using 4-fluoro-aniline, a related derivative, led to the development of novel herbicides with significant activity against dicotyledonous weeds. This demonstrates the potential agricultural applications of such compounds (Wu et al., 2011).

5. Study in Electro-Optics

The derivatives of this compound have been used in the synthesis of novel polycarbonates for high-temperature electro-optics. This application is significant in the field of materials science, particularly for developing new optical materials (Suresh et al., 2003).

properties

IUPAC Name

2-(4-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIYRGKMNHEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline

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